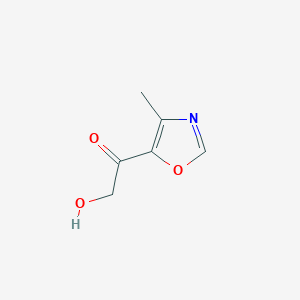
2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a hydroxy group and a methyl-substituted oxazole ring, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-1-phenylethanone with acetyl chloride followed by cyclodehydration in sulfuric acid can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the cyclization process. Additionally, solvent selection and temperature control are crucial factors in large-scale production to ensure consistent quality and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazole ring can be reduced under specific conditions to yield saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-oxo-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one, while reduction of the oxazole ring can produce 2-hydroxy-1-(4-methyl-1,3-oxazolidin-5-yl)ethan-1-one .
Applications De Recherche Scientifique
2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The oxazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can influence various biological pathways, including signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one: Characterized by a hydroxy group and a methyl-substituted oxazole ring.
2-Hydroxy-1-(4-ethyl-1,3-oxazol-5-yl)ethan-1-one: Similar structure but with an ethyl group instead of a methyl group.
2-Hydroxy-1-(4-phenyl-1,3-oxazol-5-yl)ethan-1-one: Contains a phenyl group, offering different chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group enhances its solubility and reactivity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
101708-09-2 |
|---|---|
Formule moléculaire |
C6H7NO3 |
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
2-hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H7NO3/c1-4-6(5(9)2-8)10-3-7-4/h3,8H,2H2,1H3 |
Clé InChI |
YSRBRCWHLNBNSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC=N1)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


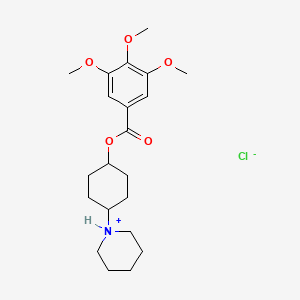
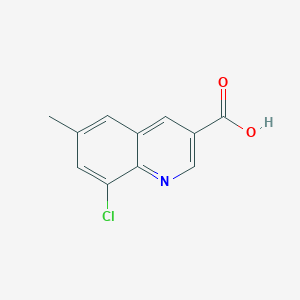



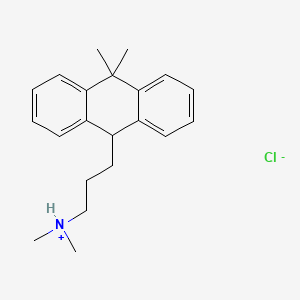




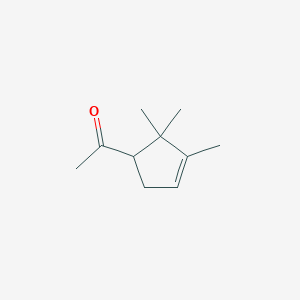
![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)


